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molecular formula C9H6ClNO B8740503 2-Chloro-4-formyl-3-methylbenzonitrile

2-Chloro-4-formyl-3-methylbenzonitrile

Cat. No. B8740503
M. Wt: 179.60 g/mol
InChI Key: VGNRUZJYUKBTPN-UHFFFAOYSA-N
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Patent
US08975254B2

Procedure details

A mixture of 2-chloro-4-iodo-3-methylbenzonitrile (150 g, 0.54 mol) and THF (1200 ml) was cooled down to −32° C. A 2 M i-PrMgCl-THF-solution (541 ml, 1.08 mol) was added slowly during 1 h and the mixture was stirred at −32° C. for 2 h. DMF (83 ml, 1.08 mol) was added at −32° C. and the reaction mixture was allowed to warm to RT. After stirring overnight 10% HCl solution (1000 ml) was added at 0° C. The layers were separated and the aqueous layer was extracted with diethyl ether (2×900 ml). The combined organic layers were washed with saturated NaHCO3 solution (900 ml) and brine (750 ml). The organic layer was dried with Na2CO4, filtered and evaporated. The dried crude product (95 g) was treated with hot n-heptane and activated carbon. The title compound was obtained as a yellow solid and used without further purification. 1H-NMR (400 MHz; CDCl3): δ 2.78 (s, 3H), 7.71 (d, 1H), 7.84 (d, 1H), 10.36 (s, 1H).
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
i-PrMgCl THF
Quantity
541 mL
Type
reactant
Reaction Step Two
Name
Quantity
83 mL
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([CH3:10])=[C:8](I)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C([Mg]Cl)(C)C.C1C[O:20][CH2:19]C1.CN(C=O)C.Cl>C1COCC1>[Cl:1][C:2]1[C:9]([CH3:10])=[C:8]([CH:19]=[O:20])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1C)I
Name
Quantity
1200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
i-PrMgCl THF
Quantity
541 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl.C1CCOC1
Step Three
Name
Quantity
83 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
1000 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-32 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −32° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
ADDITION
Type
ADDITION
Details
was added at 0° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether (2×900 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated NaHCO3 solution (900 ml) and brine (750 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with Na2CO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried crude product (95 g)
ADDITION
Type
ADDITION
Details
was treated with hot n-heptane and activated carbon

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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